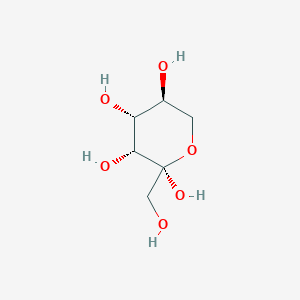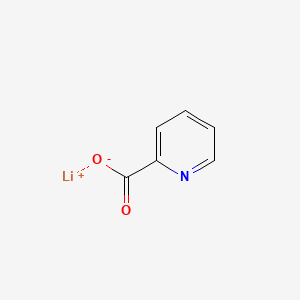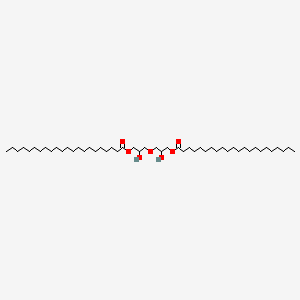
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: is a chemical compound with the molecular formula C50H98O7 and a molar mass of 811.31 g/mol . It is also known by its systematic name [3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate . This compound is characterized by its complex structure, which includes ester and ether functional groups, as well as hydroxyl groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate typically involves the esterification of docosanoic acid with a diol, such as 2-hydroxypropane-1,3-diol . The reaction is usually catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions to drive the esterification to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters or ethers.
Applications De Recherche Scientifique
Chemistry: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is used as an intermediate in the synthesis of complex organic molecules .
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems .
Industry: In the industrial sector, it is used as a surfactant and emulsifying agent in the formulation of cosmetics and personal care products .
Mécanisme D'action
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate involves its interaction with lipid membranes and proteins . The ester and ether groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability . Additionally, the hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Glycerol monostearate: Similar in structure but with a shorter fatty acid chain.
Polysorbate 80: Another ester-based surfactant used in similar applications.
Uniqueness: Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate is unique due to its long-chain fatty acid components, which provide enhanced hydrophobic interactions and stability in emulsions .
Propriétés
Numéro CAS |
93776-81-9 |
|---|---|
Formule moléculaire |
C50H98O7 |
Poids moléculaire |
811.3 g/mol |
Nom IUPAC |
[3-(3-docosanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] docosanoate |
InChI |
InChI=1S/C50H98O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)56-45-47(51)43-55-44-48(52)46-57-50(54)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-48,51-52H,3-46H2,1-2H3 |
Clé InChI |
VEPAYTBMKDMGDG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


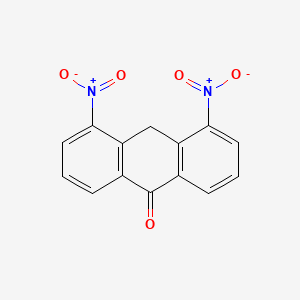

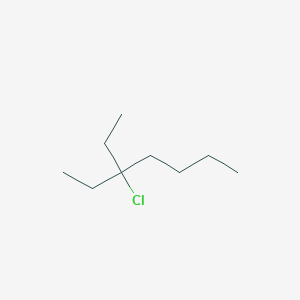
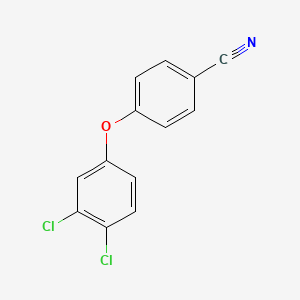
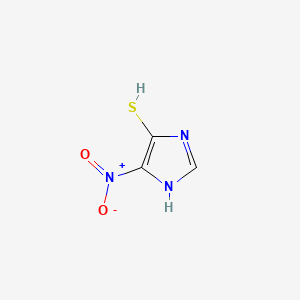
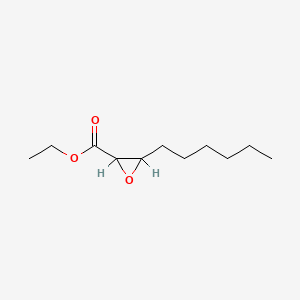
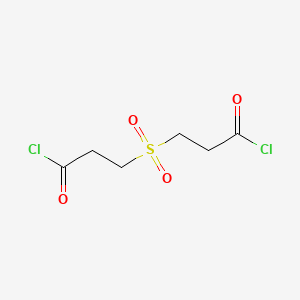
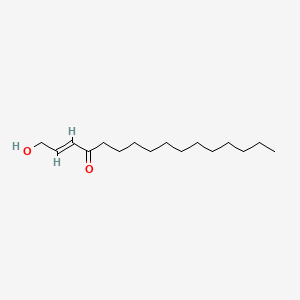
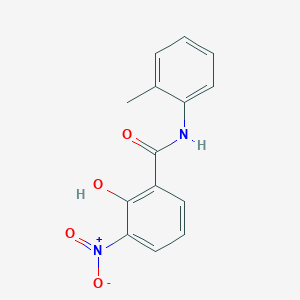
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)


